molecular formula C6H13Cl2N B143515 1-(2-Chloroethyl)pyrrolidine hydrochloride CAS No. 7250-67-1

1-(2-Chloroethyl)pyrrolidine hydrochloride

Cat. No. B143515
CAS RN: 7250-67-1
M. Wt: 170.08 g/mol
InChI Key: FSNGFFWICFYWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)pyrrolidine hydrochloride is a chemical compound that is structurally related to pyrrolidine and contains a 2-chloroethyl group. This compound is used in various chemical syntheses and has been the subject of several studies due to its interesting chemical properties and potential applications.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in several papers. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction followed by debenzylation with hydrogen over palladium on carbon . Additionally, 1-substituted 2,5-bischloromethylpyrrolidines, which are cyclic analogs of bis-β-chloroethylamine, have been synthesized, demonstrating the versatility of pyrrolidine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of compounds related to 1-(2-Chloroethyl)pyrrolidine hydrochloride has been investigated using techniques such as X-ray single crystal diffraction and semiempirical calculations. For example, the molecular structures of certain pyridinium chlorides were studied to gain insight into their reactivity, which is relevant to understanding the behavior of 1-(2-Chloroethyl)pyrrolidine hydrochloride . The crystal structure of a complex pyrrolidine derivative was also determined, providing valuable information about the stereochemistry and intermolecular interactions of such compounds .

Chemical Reactions Analysis

The reactivity of 1-(2-Chloroethyl)pyrrolidine hydrochloride and related compounds has been a subject of interest. The study of trans-bis[2-(2-chloroethyl)pyridine]palladium chloride revealed insights into elimination reactions and the influence of complexation on reaction rates . Moreover, the bioassay of 2-(chloromethyl)pyridine hydrochloride, a structurally similar compound, for possible carcinogenicity, highlighted the importance of understanding the chemical reactions and potential biological effects of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Chloroethyl)pyrrolidine hydrochloride and related compounds have been characterized in various studies. The basicity and hydrolysis rates of 2,6-dichlorojulolidines and 1-aryl-2,5-di(chloromethyl)pyrrolidines were determined, providing insight into the stability and reactivity of these compounds . The protecting groups for the pyrrole nitrogen atom, such as the 2-chloroethyl moiety, have been investigated for their versatility and ease of attachment and removal, which is crucial for synthetic applications .

Scientific Research Applications

Applications in Organometallic Chemistry

1-(2-Chloroethyl)pyrrolidine hydrochloride has been used in the synthesis of various organometallic compounds. For example, it reacts with ArTe− or Te2− generated in situ to produce N-{2-(4-methoxyphenyltelluro)ethyl}pyrrolidine and bis{2-(pyrrolidine-N-yl)ethyl}telluride. These compounds have been used to form complexes with palladium(II) and mercury(II), demonstrating potential in coordination chemistry and organometallic synthesis (Singh et al., 2003).

Role in Heterocyclic Compound Synthesis

Pyrrolidines, including derivatives of 1-(2-Chloroethyl)pyrrolidine hydrochloride, are important in synthesizing heterocyclic organic compounds. These compounds have applications in medicine, industry (such as dyes or agrochemical substances), and the study of their chemistry is significant for modern science (Żmigrodzka et al., 2022).

Use in Protecting Groups for Pyrrole Nitrogen Atom

The 2-chloroethyl moiety, a key component of 1-(2-Chloroethyl)pyrrolidine hydrochloride, serves as a versatile protecting group for the pyrrole nitrogen atom. Its utility is demonstrated in various synthetic pathways, including the synthesis of benzyl cyclopenta[b]pyrrole-5-carboxylate (González et al., 1983).

Development of Anticancer Agents

This compound has been involved in the development of anticancer agents. For instance, a derivative of 1-(2-Chloroethyl)pyrrolidine hydrochloride, namely (R,S)3-[N,N-bis(2-chloroethyl)]-amino-1-(2'-methoxyphenyl)pyrrolidine- 2,5-dione hydrochloride, showed marked antiproliferative effects on mouse Sarcoma 180 (Naik et al., 1987).

Antibacterial Applications

Oxime-ether derivatives of cholesterol, synthesized using 1-(2-chloroethyl) pyrrolidine hydrogen chloride, have shown promising antibacterial activity. These derivatives exhibited better anti-bacterial activity than the standard drug chloramphenicol (Khan et al., 2012).

Safety And Hazards

1-(2-Chloroethyl)pyrrolidine hydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

1-(2-chloroethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNGFFWICFYWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022248
Record name 1-(2-Chloroethyl)pyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)pyrrolidine hydrochloride

CAS RN

7250-67-1
Record name 1-(2-Chloroethyl)pyrrolidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7250-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethyl)pyrrolidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7250-67-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Chloroethyl)pyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloroethyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-CHLOROETHYL)PYRROLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYQ1H343R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chloroethyl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)pyrrolidine hydrochloride
Reactant of Route 3
1-(2-Chloroethyl)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Chloroethyl)pyrrolidine hydrochloride
Reactant of Route 5
1-(2-Chloroethyl)pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-Chloroethyl)pyrrolidine hydrochloride

Citations

For This Compound
132
Citations
A Bogdanowicz, H Foks, K Gobis… - Journal of …, 2013 - Wiley Online Library
2‐Bromo‐4‐(pyrrolidin‐1‐yl)pyridine‐3‐carbonitrile obtained from 2‐(1,3‐bis(pyrrolidin‐1‐yl)allylidene)malononitrile has been used as a substrate for the synthesis of new …
Number of citations: 3 onlinelibrary.wiley.com
RC Bernotas, S Lenicek, S Antane, DC Cole… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 1-aminoethyl-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines 10a–z was prepared as novel 5-HT 6 ligands. The best compounds were high affinity, full agonists at 5-HT 6 receptors. …
Number of citations: 21 www.sciencedirect.com
M Akkurt, Ş Pınar, Ü Yılmaz, H Küçükbay… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C20H26Cl3N3O, was synthesized from 1-(4-chlorobenzyl)benzimidazole and 1-(2-chloroethyl)pyrrolidine hydrochloride in dimethylformamide. The dihedral angle …
Number of citations: 7 scripts.iucr.org
SA Khan, AM Asiri, K Saleem - Journal of Saudi Chemical Society, 2012 - Elsevier
Various oxime-ether derivatives of cholesterol have been synthesized by the alkylation of the steroidal oxime with 1-(2-chloroethyl) pyrrolidine hydrogen chloride/chloroethylamine …
Number of citations: 20 www.sciencedirect.com
A Grover, I Dwivedy, AK Singh, S Ray, MM Singh… - Steroids, 1991 - Elsevier
Synthesis of 7-aryl/allyl-substituted androstene derivatives 3a through 3g has been carried out by Grignard reaction on 3β,17β-diacetoxyandrost-5-en-7-one (2) with aryl/allyl …
Number of citations: 1 www.sciencedirect.com
Y Wang, X Zhang, C Liu, X Zhou - Acta Chimica Sinica, 2017 - sioc-journal.cn
G-quadruplexes play vital roles in telomere maintenance and other biological systems. An effective G-quadruplexes stabilizer can be a promising medicine for cancer therapy. Here, a …
Number of citations: 7 sioc-journal.cn
Z Qi, Y Chen, H Gao, FQ Zhang, SL Li… - Science China …, 2021 - Springer
Metal halide perovskites based on MX 6 (M is metal and X is halogen) octahedra have developed into significant materials, extensively used in many fields, such as solid-state lighting, …
Number of citations: 8 link.springer.com
J Yang, A Gong, Y Li, Z Liu, T Fang, R Jiang, H Sun… - Fluid Phase …, 2016 - Elsevier
(2-azidoethyl) pyrrolidine (AZEP) was prepared in our laboratory and its density and dynamic viscosity were measured over the temperature range from 273.15 K to 373.15 K. Its vapor …
Number of citations: 2 www.sciencedirect.com
KS Rangappa, Basappa - Journal of physical organic …, 2005 - Wiley Online Library
The syntheses of a series of 3-(4-substituted-1-piperidinyl)-6-halo-1, 2-benzisoxazole hydrochlorides (5a–b, 6a–b and 7a–b) and 3-(2-butyl-4-chloro-1H-imidazolyl)-substituted-d2-…
Number of citations: 42 onlinelibrary.wiley.com
M Akkurt, S Pınar - Acta Cryst, 2007 - researchgate.net
The title compound, C20H26Cl3N3O, was synthesized from 1-(4-chlorobenzyl) benzimidazole and 1-(2-chloroethyl) pyrrolidine hydrochloride in dimethylformamide. The dihedral angle …
Number of citations: 7 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.